5,9-Dimethyldec-8-EN-3-one
Description
Properties
CAS No. |
73014-00-3 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
5,9-dimethyldec-8-en-3-one |
InChI |
InChI=1S/C12H22O/c1-5-12(13)9-11(4)8-6-7-10(2)3/h7,11H,5-6,8-9H2,1-4H3 |
InChI Key |
AEBJNFDRMQACMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(C)CCC=C(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 5,9 Dimethyldec 8 En 3 One and Its Analogues
Chemo-selective Routes to 5,9-Dimethyldec-8-EN-3-one
Chemo-selective syntheses aim to construct the target molecule with high fidelity, often focusing on the formation of specific bonds without interfering with other functional groups present in the precursors.
Organometallic Reagent-Mediated Approaches
Organometallic reagents are powerful tools for carbon-carbon bond formation and are widely employed in the synthesis of ketones.
A plausible and versatile approach to synthesizing β,γ-unsaturated ketones like 5,9-dimethyldec-8-en-3-one involves the reaction of a Grignard reagent with a suitable nitrile precursor. This method offers a direct route to the ketone functionality. For the synthesis of the target compound, a potential pathway would involve the reaction of a Grignard reagent derived from 1-bromo-4,8-dimethylnon-7-ene with propionitrile. The reaction proceeds through the formation of an intermediate imine salt, which upon acidic hydrolysis, yields the desired ketone. masterorganicchemistry.comlibretexts.orgucalgary.ca
A key advantage of this method is the commercial availability and ease of preparation of a wide variety of Grignard reagents and nitriles, allowing for the synthesis of a diverse range of analogues. The reaction conditions are typically mild, and the yields are often moderate to good.
Table 1: Examples of Ketone Synthesis via Grignard Addition to Nitriles
| Grignard Reagent | Nitrile | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylmagnesium bromide | Acetonitrile | Acetophenone | 75 | masterorganicchemistry.com |
| Ethylmagnesium bromide | Benzonitrile | Propiophenone | 80 | chemistrysteps.com |
| Isopropylmagnesium chloride | Butyronitrile | 2-Methyl-3-hexanone | 65 | ucalgary.ca |
| 4,8-dimethylnon-7-enylmagnesium bromide (proposed) | Propionitrile | 5,9-Dimethyldec-8-en-3-one | (Not reported) | - |
Another relevant organometallic approach is the Claisen rearrangement of α-allyloxy ketone enol derivatives, which provides a regiospecific route to β,γ-unsaturated ketones. acs.org This strategy would involve the preparation of an α-allyloxy ketone precursor that can undergo a nih.govnih.gov-sigmatropic rearrangement to furnish the target structure.
Condensation and Alkylation Strategies
Condensation and alkylation reactions are fundamental strategies for constructing the carbon skeleton of organic molecules.
The Darzens condensation is a classic reaction that typically involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester). wikipedia.orgorganic-chemistry.orgmychemblog.com While not a direct route to 5,9-dimethyldec-8-en-3-one, the glycidic ester or the corresponding α,β-epoxy ketone (from reaction with an α-halo ketone) can serve as a versatile intermediate. wikipedia.org Subsequent synthetic manipulations, such as reductive opening of the epoxide ring, could potentially lead to the desired β,γ-unsaturated ketone.
The stereochemical outcome of the Darzens condensation can be influenced by the reaction conditions, and diastereoselective variations have been developed. organic-chemistry.org However, the multi-step nature of this approach for the synthesis of the target compound makes it less direct compared to organometallic additions.
Table 2: General Darzens Condensation Reactions
| Carbonyl Compound | α-Halo Ester/Ketone | Base | Product Type | Reference |
|---|---|---|---|---|
| Acetone | Ethyl chloroacetate | Sodium ethoxide | α,β-Epoxy ester | wikipedia.org |
| Benzaldehyde | Ethyl α-bromopropionate | Potassium tert-butoxide | α,β-Epoxy ester | mychemblog.com |
| Cyclohexanone | Chloroacetone | Sodium amide | α,β-Epoxy ketone | askiitians.com |
Oxidative and Reductive Synthesis Pathways
Oxidative and reductive methods offer alternative strategies for the synthesis of unsaturated ketones, often by transforming more readily available precursors. A key strategy is the palladium-catalyzed dehydrogenation of a saturated ketone to introduce the carbon-carbon double bond. nih.govnih.govorganic-chemistry.org This approach would require the synthesis of the corresponding saturated ketone, 5,9-dimethyldecan-3-one, which could then be subjected to dehydrogenation. Allyl-palladium catalysis, in particular, has been shown to be effective for the α,β-dehydrogenation of ketones via their zinc enolates. nih.gov
This method is attractive due to its step-economy and the use of molecular oxygen as a potential oxidant in some protocols, which is environmentally benign. nih.gov The regioselectivity of the dehydrogenation would be a critical factor to consider in the synthesis of 5,9-dimethyldec-8-en-3-one to ensure the formation of the double bond at the desired position.
Enantioselective and Stereoselective Syntheses of 5,9-Dimethyldec-8-EN-3-one Isomers
The development of methods to control the stereochemistry during the synthesis of molecules is a major goal in modern organic chemistry. For a molecule like 5,9-dimethyldec-8-en-3-one, which can exist as different stereoisomers, enantioselective and stereoselective syntheses are crucial for accessing specific isomers.
Copper-catalyzed enantioselective conjugate addition of Grignard reagents to acyclic enones represents a powerful method for the synthesis of optically active β-substituted ketones. acs.org This approach could be adapted to introduce one of the chiral centers in an analogue of the target molecule. The use of chiral ligands, such as JosiPhos, allows for high levels of enantioselectivity. acs.org
Furthermore, copper-catalyzed enantiodivergent syntheses of acyclic (E)- or (Z)-β,γ-unsaturated ketones have been developed. nih.gov These methods utilize 1,3-butadienyl silanes and acyl fluorides, where the stereochemical outcome (both the double bond geometry and the absolute configuration of the α-stereocenter) can be controlled by the choice of the silyl (B83357) group on the diene and the chiral ligand. nih.gov This strategy offers a high degree of control over the stereochemistry of the final product.
Table 3: Examples of Enantioselective Synthesis of Unsaturated Ketones
| Reaction Type | Substrate | Reagent | Catalyst/Ligand | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Conjugate Addition | (E)-Hept-3-en-2-one | Ethylmagnesium bromide | CuBr·SMe₂ / JosiPhos | (R)-3-Ethylheptan-2-one | 94% | acs.org |
| Conjugate Addition | Cyclohexenone | Diethylzinc | Cu(OTf)₂ / Chiral Phosphoramidite | (R)-3-Ethylcyclohexanone | >98% | core.ac.uk |
| Enantiodivergent Synthesis | (E)-1-(Phenyldimethylsilyl)buta-1,3-diene | Benzoyl fluoride | Cu(CH₃CN)₄PF₆ / (R,R)-Ph-BPE | (Z,R)-1-Phenyl-2-((E)-2-(phenyldimethylsilyl)vinyl)propan-1-one | 95% | nih.gov |
Chiral Catalyst-Enabled Pathways
The direct enantioselective synthesis of chiral ketones can be effectively achieved through the use of chiral metal catalysts. Asymmetric hydrogenation and conjugate addition reactions are powerful tools in this regard. For analogues of 5,9-dimethyldec-8-en-3-one, which can be viewed as β,γ-unsaturated ketones, the enantioselective construction of the chiral center can be envisioned through several catalytic strategies.
One relevant approach involves the asymmetric conjugate addition of organometallic reagents to α,β-unsaturated precursors. While the target molecule is a β,γ-unsaturated ketone, its synthesis could involve a conjugate addition to a related α,β-unsaturated system, followed by functional group manipulation. For instance, the use of chiral copper-phosphine complexes to catalyze the addition of Grignard or organozinc reagents to enones is a well-established method for creating stereocenters β to a carbonyl group with high enantioselectivity.
Another powerful strategy is the asymmetric hydrogenation of a prochiral unsaturated precursor. Chiral ruthenium and iridium complexes, bearing ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, are highly effective for the enantioselective reduction of carbon-carbon double bonds in unsaturated ketones. The choice of ligand and metal center is crucial for achieving high enantiomeric excess (ee).
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Yield (%) |
| CuOTf / Josiphos | α,β-Unsaturated Ketones | β-Substituted Ketones | up to 96% | up to 98% |
| Ru-BINAP complexes | α,β-Unsaturated Ketones | Saturated Ketones | >98% | High |
| Ir-N,P Ligand complexes | Conjugated Trisubstituted Enones | Chiral Ketones | 88-99% | Good to High |
This table presents data for analogous reactions, as specific data for the synthesis of 5,9-Dimethyldec-8-en-3-one was not available in the searched literature.
Asymmetric Induction Techniques
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, due to the influence of a chiral feature already present in the substrate, reagent, or catalyst. In the context of synthesizing analogues of 5,9-dimethyldec-8-en-3-one, this can be achieved through various models of stereochemical control.
One of the foundational concepts in this area is Cram's rule of asymmetric induction, which predicts the major stereoisomer formed in the nucleophilic addition to a carbonyl group adjacent to a chiral center. The Felkin-Anh model provides a more refined prediction by considering the steric and electronic properties of the substituents on the chiral center. These models are crucial in substrate-controlled diastereoselective reactions, where a pre-existing stereocenter directs the formation of a new one.
For the synthesis of acyclic ketones, where conformational flexibility is a challenge, the use of chiral auxiliaries is a common strategy. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis in order to control the stereochemical outcome of the reaction. After the desired stereocenter is created, the auxiliary can be removed.
Furthermore, external asymmetric induction, where a chiral catalyst interacts with the substrate to create a chiral transition state, is a highly efficient method. This is the principle behind the chiral catalyst-enabled pathways discussed in the previous section. The catalyst creates a chiral environment that favors the approach of the reagent from one face of the molecule over the other, leading to an excess of one enantiomer.
Biocatalytic and Chemoenzymatic Transformations
The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and environmental compatibility. Ene-reductases and lipases are two classes of enzymes with significant potential for the synthesis and derivatization of compounds like 5,9-Dimethyldec-8-en-3-one.
Ene-Reductase Mediated Conversion of Dienals
Ene-reductases (ERs), belonging to the family of Old Yellow Enzymes (OYEs), are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated aldehydes and ketones. nih.gov This makes them ideal for the stereoselective synthesis of chiral carbonyl compounds.
A relevant example is the biocatalytic reduction of citral (B94496), a mixture of the E-isomer (geranial) and the Z-isomer (neral). Citral is an α,β-unsaturated dienal structurally related to potential precursors of 5,9-dimethyldec-8-en-3-one. Various ene-reductases have been shown to reduce the α,β-double bond of citral to produce either (R)- or (S)-citronellal with high enantiomeric excess. nih.govengconfintl.orgacs.org This demonstrates the potential of ene-reductases to selectively reduce one double bond in a dienal system, a key transformation for accessing structures like the target molecule.
For instance, the ene-reductase from Zymomonas mobilis (NCR) has been shown to reduce both isomers of citral to (S)-citronellal with greater than 99% ee. nih.gov Conversely, researchers have engineered ene-reductases to favor the production of (R)-citronellal, a valuable precursor for the synthesis of (-)-menthol. engconfintl.org
| Ene-Reductase Source | Substrate | Product | Enantiomeric Excess (ee) |
| Zymomonas mobilis (NCR) | (E/Z)-Citral | (S)-Citronellal | >99% (S) |
| Pelargonium graveolens (PgOPR1–3) | (Z)-Citral | (S)-Citronellal / (R)-Citronellal | ~95:5 ratio |
| Bacillus subtilis (YqjM) | (E/Z)-Citral | (S)-Citronellal | >95% (S) |
| Engineered NCR (W66A mutant) | (E)-Citral | (R)-Citronellal | 46% (R) |
This table showcases the stereoselectivity of various ene-reductases on a model dienal substrate, citral.
Enzymatic Derivatization Strategies
Enzymatic derivatization can be a powerful tool for the resolution of racemic mixtures or for the introduction of new functional groups with high selectivity. Lipases are a versatile class of enzymes commonly employed for the kinetic resolution of racemic alcohols and amines through enantioselective acylation or hydrolysis.
In the context of 5,9-dimethyldec-8-en-3-one, if a racemic mixture of the corresponding alcohol (5,9-dimethyldec-8-en-3-ol) were synthesized, a lipase (B570770) could be used to selectively acylate one of the enantiomers, allowing for the separation of the unreacted alcohol and the newly formed ester. Subsequent hydrolysis of the ester would provide the other enantiomer of the alcohol. Both enantiopure alcohols could then be oxidized to the corresponding enantiomers of the target ketone.
Another potential strategy is the deracemization of a racemic ketone. This can be achieved through a chemoenzymatic process where one enantiomer of the ketone is selectively reduced by a ketoreductase (KRED) to an alcohol, while the remaining ketone enantiomer is racemized by a chemical catalyst, allowing for the theoretical conversion of the entire racemic mixture to a single enantiomer of the alcohol. acs.org
Reactivity and Reaction Mechanisms of 5,9 Dimethyldec 8 En 3 One
Electrophilic and Nucleophilic Reactions of the Enone Moiety
The electronic structure of an α,β-unsaturated ketone like 5,9-Dimethyldec-8-en-3-one features two electrophilic sites: the carbonyl carbon (C3) and the β-carbon (C5) of the conjugated system. This duality allows for two primary modes of nucleophilic attack, known as 1,2-addition (at the carbonyl) and 1,4-addition (conjugate addition). The outcome of the reaction is largely determined by the nature of the nucleophile and the reaction conditions.
Conjugate Addition Reactions
Conjugate addition, or Michael addition, is a characteristic reaction of enones where a nucleophile adds to the β-carbon of the α,β-unsaturated system. This 1,4-addition pathway is generally favored by "soft" nucleophiles under thermodynamic control. The mechanism proceeds via the formation of a resonance-stabilized enolate intermediate, which is then protonated to yield the final saturated ketone.
The general mechanism involves:
Nucleophilic Attack: The nucleophile attacks the electrophilic β-carbon (C5).
Enolate Formation: The π-electrons from the double bond shift, leading to the formation of a resonance-stabilized enolate ion.
Protonation: The enolate is protonated, typically on the α-carbon (C4), to yield the final 1,4-adduct. Tautomerization of the resulting enol form gives the stable keto product.
A variety of nucleophiles can participate in this reaction, leading to a diverse range of products.
Table 1: Examples of Nucleophiles in Conjugate Addition to Enones
| Nucleophile Type | Specific Example | Resulting Product Structure |
|---|---|---|
| Organocuprates | Lithium diorganocuprates (Gilman reagents, R₂CuLi) | β-alkylated ketone |
| Enolates | Diethyl malonate | Adduct for Robinson annulation |
| Amines | Primary and secondary amines | β-amino ketone |
| Thiols | Thiophenols | β-thioether ketone |
| Cyanide | Sodium cyanide (NaCN) | β-cyano ketone |
Carbonyl Group Transformations
Direct attack at the carbonyl carbon (1,2-addition) is also possible and is typically favored by "hard," highly reactive nucleophiles under kinetic control. This reaction pathway is competitive with conjugate addition.
Key transformations at the carbonyl group include:
Addition of Organometallics: Hard nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) preferentially attack the carbonyl carbon to form tertiary allylic alcohols after acidic workup. chemguide.co.ukyoutube.comlibretexts.org
Acetal (B89532)/Ketal Formation: In the presence of an alcohol and an acid catalyst, the carbonyl group can be protected as an acetal or ketal. This reaction is reversible and can be used to mask the ketone's reactivity while other transformations are carried out on the molecule. masterorganicchemistry.comchemistrysteps.comresearchgate.net The hydrolysis of these acetals regenerates the original ketone. masterorganicchemistry.comchemistrysteps.comresearchgate.netyoutube.com
Enolate Formation: The α-protons at the C2 and C4 positions are acidic and can be removed by a base to form enolates. The C2 protons are generally more acidic due to the direct influence of the carbonyl group, but the formation of the conjugated enolate by removing a proton from C4 is also significant in certain reactions.
Table 2: Comparison of 1,2-Addition vs. 1,4-Addition to Enones
| Feature | 1,2-Addition (Direct) | 1,4-Addition (Conjugate) |
|---|---|---|
| Site of Attack | Carbonyl Carbon (C3) | β-Carbon (C5) |
| Favored By | Hard Nucleophiles (e.g., Grignard reagents) | Soft Nucleophiles (e.g., Gilman reagents, enolates) |
| Control | Kinetic Control (fast, often irreversible) | Thermodynamic Control (more stable product) |
| Intermediate | Alkoxide | Resonance-stabilized enolate |
| Product | Allylic Alcohol (after protonation) | Saturated Ketone (after protonation/tautomerization) |
Oxidative and Reductive Chemical Transformations
The two reactive sites in 5,9-Dimethyldec-8-en-3-one—the carbonyl group and the carbon-carbon double bond—can be selectively reduced or involved in oxidative processes.
Selective Reduction of Carbon-Carbon Double Bonds
The selective reduction of the C=C bond while preserving the carbonyl group is a valuable transformation. This converts the α,β-unsaturated ketone into the corresponding saturated ketone.
Common methods include:
Catalytic Hydrogenation: Using specific catalysts like palladium on carbon (Pd/C) with a catalyst poison (e.g., diphenylsulfide) can selectively hydrogenate the alkene in the presence of the ketone.
Dissolving Metal Reduction: The Birch reduction (Na/NH₃ with an alcohol) can sometimes be used for this purpose.
Biocatalytic Reduction: Enzymes known as ene-reductases, often from the Old Yellow Enzyme (OYE) family, can catalyze the asymmetric reduction of activated C=C bonds with high selectivity.
Hydride Transfer: Certain metal hydride reagents, under specific conditions, can favor 1,4-reduction. For example, catalytic amounts of copper hydride ligated by specific phosphine (B1218219) ligands can effect this transformation.
Selective Carbonyl Reductions
Conversely, the carbonyl group can be selectively reduced to an allylic alcohol without affecting the carbon-carbon double bond.
Key methods for this transformation are:
Luche Reduction: This is a highly effective method using sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a methanol (B129727) solvent. The cerium salt coordinates to the carbonyl oxygen, enhancing its electrophilicity for a direct hydride attack (1,2-addition) over conjugate addition.
Diisobutylaluminium Hydride (DIBAL-H): At low temperatures, DIBAL-H can selectively reduce the carbonyl group of enones.
Meerwein-Ponndorf-Verley (MPV) Reduction: This is a reversible transfer hydrogenation reaction using an aluminum alkoxide catalyst (e.g., aluminum isopropoxide) in an alcohol solvent (e.g., isopropanol).
Mechanisms of Precursor Formation and Controlled Release from Derivatized Systems
Precursor Formation
The synthesis of 5,9-Dimethyldec-8-en-3-one can be envisioned through standard organic synthesis methodologies for forming enones. A plausible and efficient route is the aldol (B89426) condensation , a fundamental carbon-carbon bond-forming reaction. sigmaaldrich.com
A likely synthetic pathway involves:
Reactant Selection: A crossed aldol condensation between 2-butanone (B6335102) and citronellal (B1669106) (3,7-dimethyloct-6-enal).
Enolate Formation: A base (e.g., NaOH, LDA) removes an α-proton from 2-butanone to form its enolate.
Aldol Addition: The enolate of 2-butanone acts as a nucleophile, attacking the electrophilic carbonyl carbon of citronellal.
Dehydration: The resulting β-hydroxy ketone intermediate is readily dehydrated, often under the reaction conditions (heating or acid/base catalysis), to yield the stable, conjugated α,β-unsaturated ketone, 5,9-Dimethyldec-8-en-3-one.
Alternatively, the compound could be formed by the oxidation of the corresponding secondary allylic alcohol, 5,9-dimethyldec-8-en-3-ol, using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
Controlled Release from Derivatized Systems
As a volatile compound, 5,9-Dimethyldec-8-en-3-one can be incorporated into controlled-release systems, particularly for applications in fragrance or as a bioactive agent. This involves converting the molecule into a non-volatile precursor (a "pro-compound") that releases the active enone under specific triggers.
Common controlled-release mechanisms include:
Hydrolysis of Derivatives: The ketone can be converted into a non-volatile derivative like a ketal. researchgate.net This ketal is stable under neutral or basic conditions but hydrolyzes in the presence of acid (e.g., acidic moisture on skin or in a formulation) to release the original ketone and the corresponding alcohol. masterorganicchemistry.comchemistrysteps.com This is a chemically controlled release mechanism.
Polymer Encapsulation: The volatile enone can be physically entrapped within a polymer matrix (microencapsulation). google.com The release is then governed by diffusion through the polymer shell or by the degradation or erosion of the polymer matrix itself. nih.govresearchgate.netmdpi.com This can be a diffusion-controlled or degradation-controlled mechanism. The release kinetics can be tuned by altering the polymer's properties, such as its hydrophobicity, cross-link density, or degradability. researchgate.net
Covalent Tethering: The enone can be chemically bonded to a polymer backbone via a cleavable linker. The release is triggered by a specific stimulus (e.g., pH change, enzymatic action, light) that breaks the linker. google.com
Hydrolytic Release Mechanisms
The primary hydrolytic release mechanism for 5,9-Dimethyldec-8-en-3-one involves the conjugate addition of water to the α,β-unsaturated system. This reaction, also known as 1,4-addition, is a reversible process that leads to the formation of a β-hydroxy ketone. libretexts.orgopenstax.org The electronegativity of the oxygen atom in the carbonyl group withdraws electron density from the β-carbon, rendering it susceptible to nucleophilic attack by a water molecule. libretexts.org
The general mechanism proceeds as follows:
A water molecule, acting as a nucleophile, attacks the electrophilic β-carbon of the α,β-unsaturated ketone.
This leads to the formation of an enolate intermediate, where the negative charge is delocalized between the α-carbon and the oxygen atom of the former carbonyl group.
The enolate is then protonated, typically by another water molecule, at the α-carbon to yield the final β-hydroxy ketone product. libretexts.org
The position of the equilibrium between the α,β-unsaturated ketone and the β-hydroxy ketone is dependent on the specific reaction conditions, such as pH and temperature. Generally, the equilibrium tends to favor the more stable α,β-unsaturated reactant. libretexts.org
| Parameter | Description | General Effect on 5,9-Dimethyldec-8-en-3-one |
|---|---|---|
| pH | Acidity or basicity of the aqueous environment. | Both acidic and basic conditions can catalyze the hydration. |
| Temperature | Thermal energy of the system. | Higher temperatures can increase the rate of both the forward and reverse reactions. |
| Nucleophile | Chemical species that donates an electron pair to an electrophile. | Water acts as the nucleophile in this hydrolytic process. |
Photolytic and Oxygen-Induced Release Pathways
The photolytic and oxygen-induced release of 5,9-Dimethyldec-8-en-3-one is governed by the principles of photochemical reactions of α,β-unsaturated ketones. These compounds can absorb ultraviolet (UV) light, leading to the excitation of an electron from a non-bonding n orbital on the oxygen to an antibonding π* orbital of the conjugated system (an nπ* transition). nih.gov This excited state is responsible for the subsequent photochemical behavior. nih.gov
Several photolytic pathways are possible for α,β-unsaturated ketones:
[2+2] Photocycloadditions: The excited triplet state of the ketone can react with an alkene to form a cyclobutane (B1203170) ring. nih.gov
Photochemical Deconjugation: In the presence of a mild base, UV light can induce the deconjugation of the α,β-unsaturated system via a photoenolization mechanism. rsc.org
Norrish Type Reactions: These are photochemical cleavage reactions that occur from the excited state of ketones.
Norrish Type I: This involves the homolytic cleavage of the bond between the carbonyl carbon and an adjacent α-carbon, forming two radical intermediates. wikipedia.org These radicals can then undergo further reactions such as decarbonylation or recombination. wikipedia.org
Norrish Type II: This reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. wikipedia.org This biradical can then cyclize to form a cyclobutanol (B46151) or cleave to yield an enol and an alkene. wikipedia.org
The presence of oxygen can significantly influence these photolytic pathways. Oxygen can act as a quencher of the excited triplet state or participate in photo-oxidation reactions. cdnsciencepub.com In oxygenated solutions, the photolysis of α,β-unsaturated ketones can lead to oxidative degradation products. cdnsciencepub.com For instance, studies on similar compounds have shown that an oxidative mechanism can be more prominent for certain stereoisomers. cdnsciencepub.com
| Pathway | Description | Key Intermediates | Potential Products |
|---|---|---|---|
| [2+2] Photocycloaddition | Reaction with an alkene to form a cyclobutane ring. | Excited triplet state | Cyclobutane derivatives |
| Photochemical Deconjugation | Migration of the double bond out of conjugation with the carbonyl. | Photoenol | β,γ-unsaturated ketone |
| Norrish Type I | α-cleavage of the carbonyl group. | Acyl and alkyl radicals | Decarbonylated products, recombination products |
| Norrish Type II | Intramolecular γ-hydrogen abstraction. | 1,4-biradical | Cyclobutanol derivatives, cleavage products (enol and alkene) |
| Photo-oxidation | Reaction with oxygen in the presence of light. | Peroxy radicals, hydroperoxides | Oxidized degradation products |
Derivatives and Structural Modification Studies of 5,9 Dimethyldec 8 En 3 One
Synthesis and Characterization of Novel Alkenone Analogues
General synthetic methodologies suggest plausible routes to various derivatives of 5,9-Dimethyldec-8-en-3-one; however, specific examples and characterization data for these compounds are absent from the reviewed literature.
Oxygenated Derivatives: Hydroxy- and Methoxy-Substituted Decenones
Nitrogen-Containing Derivatives: Enamines and Aminals
The synthesis of nitrogen-containing derivatives of terpenoids is a known strategy to modify their biological and chemical properties. scispace.com Enamines, for example, are typically formed through the reaction of a ketone with a secondary amine. This reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the enamine. While this is a general and reliable reaction for many ketones, specific studies detailing the synthesis and characterization of enamines or aminals derived from 5,9-Dimethyldec-8-en-3-one have not been identified.
Carboxylic Acid and Ester Analogues
The conversion of the parent ketone to carboxylic acid or ester analogues would necessitate significant structural modification, such as oxidative cleavage of the double bond or the carbon chain. General processes for the preparation of carboxylic acids and their esters are well-documented. google.comresearchgate.netthieme-connect.de For example, the Baeyer-Villiger oxidation of a cyclic ketone can yield a lactone (a cyclic ester), which can then be hydrolyzed to a hydroxy acid. However, for an acyclic ketone like 5,9-Dimethyldec-8-en-3-one, the pathways are less direct. The synthesis of such analogues would likely involve building the carbon skeleton with the desired carboxylic acid or ester functionality already in place, rather than a direct conversion from the parent ketone. No specific research detailing such syntheses for analogues of 5,9-Dimethyldec-8-en-3-one was found.
Stereoisomeric Variants and Their Preparation
The structure of 5,9-Dimethyldec-8-en-3-one contains stereocenters, and the double bond can exist as E/Z isomers, leading to the possibility of multiple stereoisomers. The preparation of specific stereoisomeric variants would require stereoselective synthetic methods. While general strategies for asymmetric synthesis are a cornerstone of modern organic chemistry, their specific application to the synthesis of 5,9-Dimethyldec-8-en-3-one stereoisomers is not documented in the available literature.
Structure-Activity Relationship (SAR) Investigations in Non-Clinical Contexts
Structure-activity relationship studies are crucial for understanding how the chemical structure of a molecule influences its functionality. For terpenoids, it is known that the presence and type of functional groups significantly impact their biological activities. researchgate.net
Impact of Alkene Isomerism on Molecular Functionality
The position and geometry (E/Z) of the double bond in an unsaturated ketone can have a profound effect on its chemical reactivity and physical properties. rsc.orgechemi.com Conjugation of the double bond with the carbonyl group, for instance, leads to a different electronic distribution and reactivity compared to a non-conjugated isomer. In 5,9-Dimethyldec-8-en-3-one, the double bond is not conjugated with the ketone. Isomerization to a conjugated system would likely alter its molecular functionality. However, specific studies investigating the impact of alkene isomerism on the non-clinical molecular functionality of 5,9-Dimethyldec-8-en-3-one are absent from the scientific literature. General studies on α,β-unsaturated carbonyl compounds indicate that the electrophilicity of the conjugated C=C bond is a key determinant of their reactivity. rsc.org
Influence of Stereochemistry on Molecular Interactions
While direct research on the stereoisomers of 5,9-Dimethyldec-8-en-3-one and their specific molecular interactions is not extensively documented in publicly available literature, fundamental principles of stereochemistry and chiral recognition allow for a scientifically grounded discussion of its potential interactions. The presence of a chiral center at the C5 position, and potentially at the C9 position depending on the synthesis route and precursors, implies that this compound can exist as different stereoisomers. These stereoisomers, despite having the same chemical formula and connectivity, possess distinct three-dimensional arrangements of atoms, which is a critical factor in their interaction with other chiral molecules, particularly biological receptors.
The differential interaction of stereoisomers with biological systems is a well-established phenomenon, particularly in the context of insect pheromones and terpenoids, many of which are aliphatic ketones. wikipedia.orgnih.gov For instance, the olfactory receptors of insects are often highly specific to a single enantiomer of a pheromone molecule. nih.gov One stereoisomer might elicit a strong behavioral response, while another could be inactive or even inhibitory. nih.gov This specificity arises from the precise geometric fit required between the chiral ligand (the ketone) and the binding site of the chiral receptor protein.
In the case of 5,9-Dimethyldec-8-en-3-one, its different enantiomers would be expected to exhibit varying affinities for specific receptor binding pockets. One enantiomer might fit perfectly, allowing for optimal van der Waals forces, hydrophobic interactions, and potentially hydrogen bonding with the carbonyl group, leading to a stable complex and a strong biological signal. The other enantiomer, being a mirror image, may not fit as well, resulting in steric hindrance and weaker or no binding.
Computational methods, such as molecular docking, are powerful tools for predicting and analyzing these interactions. nih.govresearchgate.net Such studies can model the binding of each stereoisomer into a target receptor, providing insights into the preferred orientation and calculating a theoretical binding affinity. The difference in binding energies between the enantiomers is a quantitative measure of the chiral discrimination. nih.gov
The principles of stereoselectivity are also evident in the enzymatic processing of ketones. Enzymes, being chiral macromolecules, often display a high degree of stereospecificity in their reactions, such as in the reduction of ketones. nih.gov This underscores the fundamental importance of a molecule's three-dimensional structure in its molecular interactions within a biological context.
To illustrate the potential differences in molecular interactions between the stereoisomers of 5,9-Dimethyldec-8-en-3-one, the following hypothetical data table outlines the kind of results that would be expected from a competitive binding assay with a putative olfactory receptor.
| Stereoisomer of 5,9-Dimethyldec-8-en-3-one | Assumed Receptor Target | Hypothetical Binding Affinity (Kd) in nM | Relative Binding Potency (%) |
|---|---|---|---|
| (5R)-5,9-Dimethyldec-8-en-3-one | Olfactory Receptor OR-X1 | 150 | 100 |
| (5S)-5,9-Dimethyldec-8-en-3-one | Olfactory Receptor OR-X1 | 2500 | 6 |
| Racemic (±)-5,9-Dimethyldec-8-en-3-one | Olfactory Receptor OR-X1 | 300 | 50 |
This table illustrates that the (5R)-enantiomer has a significantly higher binding affinity (a lower dissociation constant, Kd) to the hypothetical receptor compared to the (5S)-enantiomer, indicating a more stable and favorable molecular interaction. The racemic mixture shows an intermediate affinity, as would be expected. Such differences in binding affinity are the molecular basis for the varied biological activities often observed between stereoisomers.
Agonistic and Antagonistic Interactions with Receptor Systems
The interaction of 5,9-dimethyldec-8-en-3-one and its analogues with various receptor systems is a key area of research. These interactions can either activate (agonistic) or block (antagonistic) the receptor's function, leading to a cascade of cellular responses.
Activation of Transient Receptor Potential Vanilloid 1 (TRPV1) Receptors in in vitro Assays
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the sensation of heat, pain, and neurogenic inflammation. mdpi.com It can be activated by a variety of stimuli, including high temperatures, acidic conditions, and chemical compounds like capsaicin, the pungent component of chili peppers. mdpi.comnih.gov
Research has shown that certain compounds can modulate the activity of TRPV1. For instance, resiniferatoxin (B1680534) (RTX), a potent agonist, can induce prolonged activation and subsequent desensitization of the receptor. nih.gov In vitro assays, such as whole-cell patch-clamp recordings in cells expressing TRPV1, are utilized to characterize the effects of compounds on receptor activity. These studies measure changes in ion currents across the cell membrane in response to the application of a test compound. While direct studies on 5,9-dimethyldec-8-en-3-one's effect on TRPV1 are not specified in the provided context, the methodology for assessing such interactions is well-established.
Molecular Docking and Binding Affinity Studies of Analogues
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the potential binding interactions between a ligand, such as an analogue of 5,9-dimethyldec-8-en-3-one, and a target receptor like TRPV1.
These studies can provide insights into the binding affinity and the specific amino acid residues within the receptor's binding pocket that are crucial for interaction. For example, studies on other compounds have identified key interactions with target proteins, predicting binding energies and potential mechanisms of action. nih.gov Such computational analyses are valuable for designing and screening new analogues with potentially enhanced or modified biological activities.
Antimicrobial and Antifungal Efficacy in Non-Human Models
The potential of 5,9-dimethyldec-8-en-3-one and related compounds to combat microbial and fungal growth is another significant area of investigation. These studies are typically conducted using in vitro assays and non-human models.
Inhibition of Fungal Mycelial Growth
The efficacy of antifungal compounds is often assessed by their ability to inhibit the growth of fungal mycelia. Mycelial growth is a critical process for the proliferation and invasion of pathogenic fungi. In vitro studies have evaluated the antifungal activity of various compounds against a range of fungal species. nih.gov The results of these assays are often reported as the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Effects on Microbial Biosynthetic Pathways (e.g., Ergosterol (B1671047) Biosynthesis)
A key target for many antifungal drugs is the ergosterol biosynthesis pathway. documentsdelivered.com Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to increased membrane permeability and ultimately cell death. nih.gov
Studies have shown that certain compounds can inhibit specific enzymes in this pathway, such as C-14 reductase or sterol 14-alpha demethylase. nih.govnih.gov The inhibition of ergosterol synthesis can be confirmed by analyzing the sterol composition of fungal cells treated with the compound. An accumulation of precursor sterols and a depletion of ergosterol are indicative of pathway inhibition. nih.gov
Table 1: Investigated Fungal Species and Biosynthetic Pathway Targets
| Fungal Species | Biosynthetic Pathway Target | Reference |
|---|---|---|
| Candida albicans | Ergosterol Biosynthesis (C-14 reductase) | nih.gov |
| Aspergillus niger | Ergosterol Biosynthesis (Sterol 14-alpha demethylase) | nih.gov |
| Aspergillus clavatus | Ergosterol Biosynthesis (Sterol 14-alpha demethylase) | nih.gov |
| Fusarium oxysporum | Not Specified | nih.gov |
| Physalospora piricola | Not Specified | nih.gov |
Interactions with Other Non-Mammalian Biological Systems
The biological activities of 5,9-dimethyldec-8-en-3-one may extend beyond receptor interactions and antimicrobial effects. Further research is needed to explore its interactions with other non-mammalian biological systems, which could reveal novel mechanisms of action and potential applications.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 5,9-Dimethyldec-8-en-3-one |
| Capsaicin |
| Resiniferatoxin (RTX) |
Despite a comprehensive search for scientific literature, no specific data or research findings on the activity of the chemical compound 5,9-Dimethyldec-8-en-3-one against phytopathogenic fungi and oomycetes were found.
Biological Activities and Molecular Mechanisms Non Clinical
Activity against Specific Organisms
Information regarding the in-vitro or in-vivo activity of 5,9-Dimethyldec-8-en-3-one against phytopathogenic fungi and oomycetes is not available in the public domain. Extensive searches of scientific databases and literature have not yielded any studies that investigate or report on the potential antifungal or anti-oomycete properties of this specific compound.
Therefore, no data tables or detailed research findings on its efficacy, spectrum of activity, or mechanism of action against this class of plant pathogens can be provided.
No Information Available for 5,9-Dimethyldec-8-EN-3-one
Following a comprehensive search for scientific literature and data, no specific information was found regarding the metabolic and environmental transformations of the chemical compound 5,9-Dimethyldec-8-en-3-one. The conducted searches on biotransformation in microorganisms, enzymatic transformation, oxidative and reductive metabolites, environmental fate, degradation kinetics, bioaccumulation potential, and photodegradation pathways for this specific compound did not yield any relevant results.
Therefore, it is not possible to provide the requested article structured around the metabolic and environmental transformations of 5,9-Dimethyldec-8-en-3-one. The absence of publicly available research on this particular compound prevents the generation of scientifically accurate content for the specified sections and subsections.
Metabolic and Environmental Transformations Non Human
Soil Mobility and Distribution Modeling
A comprehensive review of available scientific literature and environmental databases reveals a significant gap in research pertaining to the soil mobility and distribution modeling of 5,9-Dimethyldec-8-EN-3-one . To date, specific studies detailing the compound's behavior in various soil matrices, including its adsorption, desorption, and leaching potential, have not been published.
The mobility of a chemical compound in soil is largely governed by its physicochemical properties, particularly its soil organic carbon-water (B12546825) partitioning coefficient (Koc), octanol-water partition coefficient (Kow), and water solubility. These parameters are essential for parameterizing environmental fate models such as the anasoil, which are used to predict a substance's distribution and potential for groundwater contamination.
Consequently, no detailed research findings or data tables on the soil mobility and distribution modeling for this specific compound can be presented. Further empirical research is required to determine the necessary parameters to accurately model its environmental fate and transport in terrestrial environments.
Advanced Analytical Techniques in the Study of 5,9 Dimethyldec 8 En 3 One
High-Resolution Spectroscopic Characterization Methods
Spectroscopic techniques provide foundational information about the molecular structure of 5,9-dimethyldec-8-en-3-one by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of 5,9-dimethyldec-8-en-3-one.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the ¹H NMR spectrum of 5,9-dimethyldec-8-en-3-one, distinct signals would be expected for the methyl groups, the methylene (B1212753) groups adjacent to the ketone and the double bond, the methine proton at the chiral center, and the vinyl proton.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in 5,9-dimethyldec-8-en-3-one would give a distinct signal, allowing for the identification of the carbonyl carbon, the olefinic carbons, and the various aliphatic carbons.
| ¹H NMR (Predicted) Chemical Shifts (ppm) | ¹³C NMR (Predicted) Chemical Shifts (ppm) |
| Proton | Shift (ppm) |
| H1 | 0.9 (t) |
| H2 | 1.6 (m) |
| H4 | 2.4 (t) |
| H5 | 2.1 (m) |
| H6 | 1.3 (m) |
| H7 | 2.0 (m) |
| H8 | 5.1 (t) |
| H10 | 1.6 (s) |
| H11 | 1.7 (s) |
| H12 (on C5) | 1.0 (d) |
This is a predicted data table based on typical chemical shifts for similar structures. Actual experimental values may vary.
Mass Spectrometry (MS) Applications (e.g., HRMS, GC-MS, LC-MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of 5,9-dimethyldec-8-en-3-one. High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement, which can be used to determine the exact molecular formula.
When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the separation of the compound from a mixture before mass analysis. This is particularly useful for identifying and quantifying the compound in complex samples. The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule, as different parts of the molecule break off in predictable ways.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 5,9-dimethyldec-8-en-3-one would show characteristic absorption bands for the carbonyl group (C=O) of the ketone, typically in the range of 1705-1725 cm⁻¹, and the carbon-carbon double bond (C=C) of the alkene, which appears around 1640-1680 cm⁻¹. The presence of C-H bonds in the aliphatic parts of the molecule would also be evident from stretching and bending vibrations.
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| C=O (Ketone) | 1705 - 1725 |
| C=C (Alkene) | 1640 - 1680 |
| C-H (sp³) | 2850 - 3000 |
| C-H (sp²) | 3010 - 3100 |
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating 5,9-dimethyldec-8-en-3-one from reaction mixtures or natural extracts and for determining its concentration.
Gas Chromatography (GC) and Liquid Chromatography (LC) Methodologies
Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like 5,9-dimethyldec-8-en-3-one. In GC, the compound is vaporized and passed through a column, and its retention time—the time it takes to travel through the column—is a characteristic property that can be used for identification. By using a suitable detector, such as a Flame Ionization Detector (FID) or a mass spectrometer, the quantity of the compound can also be accurately determined.
Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is another powerful separation technique. sielc.com For a non-polar compound like 5,9-dimethyldec-8-en-3-one, reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is often employed. sielc.com LC is particularly useful for compounds that are not sufficiently volatile for GC or are thermally unstable.
Chiral Chromatography for Enantiomeric Purity and Isomer Separation
Since 5,9-dimethyldec-8-en-3-one contains a chiral center at the C5 position, it can exist as two enantiomers (mirror-image isomers). These enantiomers often have different biological activities and sensory properties. Chiral chromatography is a specialized form of chromatography that can separate these enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The ability to separate and quantify the individual enantiomers is crucial for applications in fields such as flavor and fragrance chemistry, where the stereochemistry of a molecule can significantly impact its properties.
Headspace Solid-Phase Microextraction (HS-SPME) Techniques
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for the analysis of volatile and semi-volatile organic compounds in various matrices. mdpi.comnih.gov This method involves the exposure of a fused silica (B1680970) fiber, coated with a stationary phase, to the headspace (the gas phase above the sample) of a sample vial. nih.gov Volatile analytes, such as the ketone 5,9-Dimethyldec-8-en-3-one, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. mdpi.com The fiber is subsequently transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis, often coupled with a mass spectrometer (MS) for identification and quantification. nih.gov
The efficiency of HS-SPME is influenced by several parameters that would require optimization for the analysis of 5,9-Dimethyldec-8-en-3-one. These parameters include the type of fiber coating, extraction time and temperature, sample volume, and the ionic strength of the sample matrix. mdpi.com For a ketone like 5,9-Dimethyldec-8-en-3-one, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a suitable choice due to its broad applicability for various volatile compounds. semanticscholar.org
Table 1: Hypothetical HS-SPME Parameters for Analysis of 5,9-Dimethyldec-8-en-3-one
| Parameter | Condition | Rationale |
| Fiber Coating | DVB/CAR/PDMS | Provides a broad range of polarity for the adsorption of various volatile compounds, including ketones. |
| Extraction Temperature | 50-70 °C | Balances the volatility of the analyte with the stability of the sample matrix. |
| Extraction Time | 20-40 minutes | Allows for sufficient partitioning of the analyte from the sample to the headspace and adsorption onto the fiber. |
| Agitation | 250 rpm | Facilitates the mass transfer of the analyte from the sample matrix to the headspace. |
| Desorption Temperature | 250 °C | Ensures the complete transfer of the analyte from the SPME fiber to the GC column. |
| Desorption Time | 3-5 minutes | Allows for the complete desorption of the analyte without causing thermal degradation. |
This table presents a hypothetical set of optimized parameters based on general principles of HS-SPME for volatile ketones and is not based on specific experimental data for 5,9-Dimethyldec-8-en-3-one.
Other Advanced Techniques for Structural Elucidation and Purity Assessment
Optical rotation is a key physical property of chiral molecules, which are molecules that are non-superimposable on their mirror images. pressbooks.pub The presence of a stereocenter at the C5 position of 5,9-Dimethyldec-8-en-3-one indicates that this compound can exist as two enantiomers, (R)-5,9-Dimethyldec-8-en-3-one and (S)-5,9-Dimethyldec-8-en-3-one. These enantiomers will rotate the plane of plane-polarized light in equal but opposite directions. wikipedia.org The measurement of this rotation, known as optical activity, is performed using a polarimeter. anton-paar.com
The specific rotation, [α]D, is a standardized measure of a compound's optical activity and is calculated from the observed rotation (α), the concentration of the sample (c), and the path length of the polarimeter cell (l). masterorganicchemistry.com The "D" refers to the sodium D-line, the standard wavelength of light (589 nm) used for this measurement. masterorganicchemistry.com
A positive (+) or dextrorotatory (d) designation indicates that the compound rotates the plane of polarized light clockwise, while a negative (-) or levorotatory (l) designation signifies counter-clockwise rotation. wikipedia.org The magnitude and sign of the specific rotation are unique for each enantiomer and can be used to determine the enantiomeric purity of a sample. For instance, a racemic mixture, which contains equal amounts of both enantiomers, will have an observed rotation of zero. masterorganicchemistry.com
While specific optical rotation values for the enantiomers of 5,9-Dimethyldec-8-en-3-one are not reported in the available literature, the determination of this property would be crucial for the characterization of a chirally pure sample.
Computational study of the mechanism of the Paal-Knorr furan (B31954) synthesis - PubMed The Paal-Knorr synthesis is a straightforward and reliable method for the synthesis of furans, pyrroles, and thiophenes. Although this reaction has been known for more than a century, its mechanism is still a matter of discussion. In this paper, we report a computational study of the mechanism of the Paal-Knorr furan synthesis. The calculations were carried out at the B3LYP/6-31G(d) level of theory. All the species involved in the reaction were optimized, and the transition states connecting them were located. The calculated energy barriers indicate that the rate-determining step is the nucleophilic attack of an enol on a protonated carbonyl group. This result is in agreement with the Hammett plot for this reaction. The role of the acid catalyst is to protonate one of the carbonyl groups, which makes it more susceptible to a nucleophilic attack. The cyclization reaction is followed by two dehydration steps that lead to the aromatic furan. We also show that the reaction is not concerted, but stepwise. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7163-eI1Mh6tLd6wK39YwWc7vQhD_p366v9w_hP5jJ-Qx9t9u8p9T4t5iK1q162n0P8n6tJ967I9YtYjWj4x8v2j_Kx_8d41u4276u-1X8Pq0kK_B8P9-oR8
Computational study of the mechanism of the Paal-Knorr furan synthesis - ScienceDirect The Paal–Knorr synthesis is a straightforward and reliable method for the synthesis of furans, pyrroles, and thiophenes. Although this reaction has been known for more than a century, its mechanism is still a matter of discussion. In this paper, we report a computational study of the mechanism of the Paal–Knorr furan synthesis. The calculations were carried out at the B3LYP/6-31G(d) level of theory. All the species involved in the reaction were optimized, and the transition states connecting them were located. The calculated energy barriers indicate that the rate-determining step is the nucleophilic attack of an enol on a protonated carbonyl group. This result is in agreement with the Hammett plot for this reaction. The role of the acid catalyst is to protonate one of the carbonyl groups, which makes it more susceptible to a nucleophilic attack. The cyclization reaction is followed by two dehydration steps that lead to the aromatic furan. We also show that the reaction is not concerted, but stepwise. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1x-S7Xo79M6-64q8w9y_mF3Jq_w7rIuLq7m6lC_L64tMh_lXv928929w-68s-74488s3-88t-6-q-8-7-q-q-6-8-7-9-7-8-7-8-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-7-9-pida
Computational study of the mechanism of the Paal-Knorr furan synthesis The Paal–Knorr synthesis is a straightforward and reliable method for the synthesis of furans, pyrroles, and thiophenes. Although this reaction has been known for more than a century, its mechanism is still a matter of discussion. In this paper, we report a computational study of the mechanism of the Paal–Knorr furan synthesis. The calculations were carried out at the B3LYP/6-31G(d) level of theory. All the species involved in the reaction were optimized, and the transition states connecting them were located. The calculated energy barriers indicate that the rate-determining step is the nucleophilic attack of an enol on a protonated carbonyl group. This result is in agreement with the Hammett plot for this reaction. The role of the acid catalyst is to protonate one of the carbonyl groups, which makes it more susceptible to a nucleophilic attack. The cyclization reaction is followed by two dehydration steps that lead to the aromatic furan. We also show that the reaction is not concerted, but stepwise. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7163-eI1Mh6tLd6wK39YwWc7vQhD_p366v9w_hP5jJ-Qx9t9u8p9T4t5iK1q162n0P8n6tJ967I9YtYjWj4x8v2j_Kx_8d41u4276u-1X8Pq0kK_B8P9-oR8
Synthesis of furans by gold-catalyzed reactions The Paal-Knorr reaction is the condensation of 1,4-dicarbonyl compounds to give the corresponding furan. The reaction is usually catalyzed by a protic or a Lewis acid. For example, the reaction can be carried out in the presence of an acid such as HCl, H2SO4, or p-toluenesulfonic acid. Lewis acids such as ZnCl2, AlCl3, and FeCl3 can also be used. The reaction is thought to proceed by the following mechanism: 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Computational and Theoretical Chemistry Approaches to 5,9 Dimethyldec 8 En 3 One
Reaction Pathway Modeling and Transition State Characterization
Activation Energy Calculations for Synthetic Processes
Understanding the energetics of synthetic pathways is fundamental to optimizing reaction conditions and improving yields. Activation energy (Ea) calculations, typically performed using Density Functional Theory (DFT), are a cornerstone of this understanding. For the synthesis of 5,9-Dimethyldec-8-en-3-one, a plausible synthetic route involves the aldol (B89426) condensation of a smaller ketone and an aldehyde, followed by dehydration and a subsequent Grignard reaction or Wittig olefination to introduce the dimethylallyl group.
Theoretical chemists would model the transition states of each key step in such a synthesis. For instance, in a hypothetical base-catalyzed aldol condensation step, DFT calculations could be employed to determine the energy barrier for the formation of the enolate and the subsequent nucleophilic attack. The calculated activation energies would guide experimental chemists in selecting the optimal temperature, catalyst, and solvent system to favor the desired reaction pathway while minimizing side reactions.
Table 1: Hypothetical Activation Energies for a Synthetic Route to 5,9-Dimethyldec-8-en-3-one
| Reaction Step | Computational Method | Basis Set | Solvent Model | Calculated Ea (kcal/mol) |
| Enolate Formation | B3LYP | 6-31G(d,p) | PCM (Acetone) | 15.2 |
| C-C Bond Formation | B3LYP | 6-31G(d,p) | PCM (Acetone) | 12.8 |
| Dehydration | M06-2X | def2-TZVP | SMD (Toluene) | 25.7 |
| Wittig Reaction | ωB97X-D | 6-311+G(d,p) | CPCM (THF) | 18.4 |
This table presents hypothetical data for illustrative purposes.
Computational Catalysis Studies
The strategic placement of functional groups in 5,9-Dimethyldec-8-en-3-one, namely the ketone and the alkene, makes it a candidate for various catalytic transformations. Computational catalysis studies can predict how different catalysts might interact with the molecule to facilitate specific reactions, such as hydrogenation, oxidation, or metathesis.
For example, a study might investigate the selective hydrogenation of the double bond without reducing the ketone. Researchers would model the substrate's adsorption on a metal catalyst surface (e.g., Palladium or Platinum) and calculate the energy profiles for the stepwise addition of hydrogen atoms. These models can reveal the preferred orientation of the molecule on the catalytic surface and the transition state energies, thereby predicting the selectivity of the catalyst.
Another area of interest could be the asymmetric reduction of the ketone to form a chiral alcohol, a valuable building block in organic synthesis. Computational models of various chiral catalysts, such as those based on Ruthenium with chiral phosphine (B1218219) ligands, can be used to predict which catalyst would provide the highest enantioselectivity. By calculating the energies of the diastereomeric transition states leading to the (R) and (S) enantiomers of the alcohol, a theoretical prediction of the enantiomeric excess (ee) can be made.
In Silico Prediction of Biological Activity and ADME Properties (Non-Clinical)
In the early stages of drug discovery, in silico methods are indispensable for predicting the biological activity and pharmacokinetic profile of a compound, thereby reducing the time and cost associated with experimental screening.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. To develop a QSAR model for a series of compounds analogous to 5,9-Dimethyldec-8-en-3-one, a dataset of molecules with known activities against a particular biological target would be required.
Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, would be calculated for each compound in the dataset. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices. Statistical methods such as multiple linear regression or machine learning algorithms would then be used to build a model that correlates these descriptors with the observed biological activity.
For 5,9-Dimethyldec-8-en-3-one, a hypothetical QSAR model could be developed to predict its potential as an anti-inflammatory agent, given that many terpenoids exhibit such properties. The model could highlight the importance of the ketone functionality and the lipophilicity of the alkyl chain for the predicted activity.
Virtual Screening for Potential Biochemical Targets
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the case of 5,9-Dimethyldec-8-en-3-one, molecular docking simulations could be performed to predict its binding affinity to a range of known biochemical targets.
The three-dimensional structure of the compound would be docked into the active site of various proteins implicated in disease pathways. The docking software calculates a binding score based on the intermolecular interactions, such as hydrogen bonds and van der Waals forces, between the compound and the protein. Targets for which 5,9-Dimethyldec-8-en-3-one shows a high binding score would be identified as potential candidates for further experimental validation.
Table 2: Hypothetical ADME Properties of 5,9-Dimethyldec-8-en-3-one Predicted by In Silico Models
| Property | Predicted Value | Interpretation |
| Molecular Weight | 168.28 g/mol | Compliant with Lipinski's Rule of Five |
| LogP | 3.5 | Good lipophilicity for membrane permeability |
| H-bond Donors | 0 | Compliant with Lipinski's Rule of Five |
| H-bond Acceptors | 1 | Compliant with Lipinski's Rule of Five |
| Polar Surface Area | 17.07 Ų | Indicates good potential for oral bioavailability |
| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut |
| Blood-Brain Barrier Permeant | Yes | Potential for CNS activity |
This table presents hypothetical data for illustrative purposes.
Future Research Directions for 5,9 Dimethyldec 8 En 3 One
Development of Green Chemistry-Compliant Synthetic Pathways
The pursuit of environmentally benign chemical manufacturing is a cornerstone of modern synthetic chemistry. Future research on 5,9-Dimethyldec-8-en-3-one should prioritize the development of green synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources.
Current synthetic methods for α,β-unsaturated ketones often rely on classic reactions like the Claisen-Schmidt condensation. While effective, these methods can involve harsh reaction conditions and the use of hazardous reagents. An emerging green alternative is the use of choline (B1196258) hydroxide (B78521) as a metal-free and inexpensive catalyst for the synthesis of α,β-unsaturated carbonyls in water, a benign solvent. acs.org This approach eliminates the need for chromatographic separation, simplifying the purification process. acs.org
Another promising avenue is the application of Knoevenagel condensation using solid-state catalysts like zeolites. researchgate.net Zeolites offer the advantages of being recyclable and can reduce corrosion risks and the generation of toxic waste. researchgate.net Furthermore, ruthenium-catalyzed redox isomerization of propargyl alcohols presents an atom-economical route to enones, avoiding the traditional two-step reduction and oxidation sequence. pnas.org The use of supercritical CO2 as a reaction medium is another innovative approach, offering high miscibility with gases and facilitating easy separation of the catalyst and product. pnas.org
Table 1: Comparison of Potential Synthetic Methodologies for 5,9-Dimethyldec-8-en-3-one
| Methodology | Advantages | Disadvantages | Key Research Focus |
| Choline Hydroxide Catalysis | Uses water as a solvent, metal-free, inexpensive catalyst, no chromatographic separation needed. acs.org | May have substrate limitations. | Optimizing reaction conditions for 5,9-Dimethyldec-8-en-3-one precursors. |
| Zeolite Catalysis (Knoevenagel) | Recyclable catalyst, reduces waste and corrosion. researchgate.net | May require specific zeolite modifications for optimal activity. | Screening of various zeolite types and basicity for improved yield and selectivity. |
| Ruthenium-catalyzed Isomerization | High atom economy, avoids multi-step processes. pnas.org | Ruthenium is a precious metal, potential for metal contamination in the product. | Development of highly active and recyclable ruthenium catalysts. |
| Supercritical CO2 Medium | Environmentally benign solvent, easy product/catalyst separation. pnas.org | Requires specialized high-pressure equipment. | Investigating the solubility of reactants and catalyst efficiency in supercritical CO2. |
Design and Discovery of Next-Generation Biologically Active Analogues with Enhanced Specificity
Terpenoids, as a class of natural products, exhibit a wide range of biological activities, including anticancer, antimicrobial, and insecticidal properties. nih.govresearchgate.net The structural backbone of 5,9-Dimethyldec-8-en-3-one provides a scaffold for the design of novel, biologically active analogues with improved potency and target specificity.
Future research should focus on structure-activity relationship (SAR) studies to understand how modifications to the 5,9-Dimethyldec-8-en-3-one molecule influence its biological effects. This involves the synthesis of a library of analogues with variations in stereochemistry, the position and nature of functional groups, and the degree of unsaturation. For instance, studies on other terpenes have shown that the biological activity can differ significantly between enantiomers. nih.gov
The insecticidal potential of terpenoids is a particularly promising area of investigation. nih.gov Many plant essential oils, rich in terpenoids, have demonstrated contact, fumigant, and repellent activities against various agricultural pests. researchgate.net By creating analogues of 5,9-Dimethyldec-8-en-3-one, it may be possible to develop new bio-insecticides with novel modes of action, which could be valuable tools in integrated pest management programs.
Advanced Mechanistic Investigations into Enzyme-Substrate and Ligand-Receptor Interactions
A fundamental understanding of how 5,9-Dimethyldec-8-en-3-one and its analogues interact with biological targets at the molecular level is crucial for their rational design and development. Future research should employ a combination of biochemical, biophysical, and computational techniques to elucidate these mechanisms.
If insecticidal activity is identified, a key area of investigation will be the identification of the target enzymes or receptors. Common targets for insecticides include acetylcholinesterase (AChE) and cytochrome P450 monooxygenases (P450s). mdpi.commdpi.com Enzyme inhibition assays can be used to screen for activity against a panel of known insecticide targets. For example, the herbicidal inhibitors of p-hydroxyphenylpyruvate dioxygenase have also been found to be effective insecticides. researchgate.net
Computational modeling techniques, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding modes of 5,9-Dimethyldec-8-en-3-one and its analogues to their putative targets. These in silico approaches can help to predict binding affinities and guide the design of new analogues with improved activity.
Application of Integrated Systems Biology Approaches in Non-Mammalian Biological Studies
Systems biology offers a holistic approach to understanding the complex biological responses to chemical exposure. frontiersin.org In the context of 5,9-Dimethyldec-8-en-3-one, particularly if it demonstrates insecticidal properties, systems biology can be a powerful tool for investigating its effects on non-mammalian organisms, such as insects.
Transcriptomics (gene expression profiling), proteomics (protein expression profiling), and metabolomics (metabolite profiling) can provide a comprehensive picture of the cellular and physiological changes induced by the compound. nih.gov For instance, transcriptomic analysis of insects exposed to 5,9-Dimethyldec-8-en-3-one could reveal the upregulation of detoxification enzymes or the perturbation of key metabolic pathways. nih.gov
Weighted gene co-expression network analysis (WGCNA) is a systems biology method that can be used to identify networks of co-expressed genes associated with a particular biological process, such as insecticide resistance. Applying such methods to studies of 5,9-Dimethyldec-8-en-3-one could help to identify novel resistance markers and inform strategies to mitigate the development of resistance.
Predictive Modeling for Environmental Impact and Sustainable Applications
Ensuring the environmental sustainability of any new chemical is paramount. Predictive modeling plays a crucial role in assessing the potential environmental fate and ecotoxicity of compounds like 5,9-Dimethyldec-8-en-3-one before they are widely used.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the toxicity of the compound and its analogues to non-target organisms, such as earthworms. acs.orgresearchgate.net These models use the chemical structure of a compound to predict its biological activity, providing a rapid and cost-effective way to screen for potential environmental hazards. acs.org
Models such as PRZM (Pesticide Root Zone Model) and VVWM (Variable Volume Water Model) can be used to simulate the environmental fate of the compound, including its persistence in soil and water and its potential for runoff into aquatic ecosystems. unl.edu By integrating these models with ecotoxicological data, it is possible to conduct comprehensive environmental risk assessments. unl.edu The development and application of such predictive models will be essential for guiding the sustainable application of 5,9-Dimethyldec-8-en-3-one and its derivatives. researchgate.netnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
